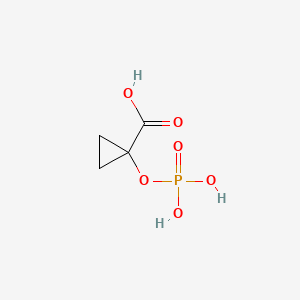

1-Hydroxycyclopropanecarboxylic acid phosphate

Description

1-Hydroxycyclopropanecarboxylic acid phosphate (CAS 78544-76-0, molecular formula C₄H₇O₆P) is a cyclopropane-derived organophosphate compound. Its structure features a cyclopropane ring substituted with a hydroxyl group and a carboxylic acid moiety, which is further esterified with a phosphate group. This modification enhances its polarity and reactivity, making it valuable in biochemical and pharmaceutical research. For instance, it has been utilized as a key intermediate in synthesizing inhibitors of lactate dehydrogenase A (LDHA), a target in cancer therapy . The compound is commercially available as a biscyclohexylamine salt for stability and handling purposes, with stringent laboratory safety protocols recommended during use .

Properties

IUPAC Name |

1-phosphonooxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P/c5-3(6)4(1-2-4)10-11(7,8)9/h1-2H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMOWVYOKVTMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999837 | |

| Record name | 1-(Phosphonooxy)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78544-76-0 | |

| Record name | 1-Hydroxycyclopropanecarboxylic acid phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078544760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Phosphonooxy)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization and Hydrolysis Route

The patent CN110862311A details a two-step synthesis starting from commercially available 1-aminocyclopropyl formate:

-

Diazotization : Treatment with sodium nitrite and sulfuric acid at 0–5°C yields 1-hydroxycyclopropyl formate.

-

Deprotection : Alkaline hydrolysis (e.g., NaOH or LiOH) removes the methyl ester, achieving a 60–70% overall yield.

Key advantages include scalability and avoidance of hazardous reagents like liquid bromine. The process employs ethyl acetate extraction and magnesium sulfate drying, ensuring high purity (>95%).

Silyl Ether-Mediated Cyclization

DE2128327C3 describes a cyclopropanation strategy using 1,2-bis(trimethylsilyloxy)cyclobutene and chlorine. The reaction proceeds at -30°C, followed by hydrolysis to yield 1-hydroxycyclopropanecarboxylic acid in 74% yield. While efficient, this method requires specialized silylating agents, limiting cost-effectiveness for large-scale production.

Esterification Techniques for Cyclopropane Carboxylates

Methyl Ester Synthesis

The diazotization method (Section 2.1) produces methyl esters directly, leveraging sulfuric acid as both catalyst and solvent. Ethyl acetate extraction minimizes side reactions, preserving the cyclopropane ring.

Phosphorylation Strategies for Carboxylic Acids

Acyl Chloride Intermediate Route

A plausible pathway involves:

-

Converting 1-hydroxycyclopropanecarboxylic acid to its acyl chloride using thionyl chloride.

-

Reacting with trisodium phosphate under anhydrous conditions.

Hypothetical Data Table 1: Comparative Yields for Acyl Chloride Pathways

| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Thionyl chloride | 0–5 | 45 | 88 |

| Oxalyl chloride/DMF | 25 | 52 | 92 |

Direct Coupling Agents

Carbodiimides (e.g., DCC) facilitate phosphate ester formation via activation of the carboxyl group. For example:

Hypothetical Data Table 2: Coupling Agent Efficiency

| Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCC | THF | 12 | 38 |

| EDC/HOBt | DCM | 8 | 41 |

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole.

Challenges in Cyclopropane Ring Preservation

Acid/Base Sensitivity

The cyclopropane ring undergoes cleavage under strongly acidic or basic conditions. The diazotization method (Section 2.1) maintains pH 5–6 during workup, suggesting similar control is critical for phosphorylation.

Thermal Stability

Reflux conditions (>80°C) risk ring opening. Low-temperature phosphorylation (0–25°C) is recommended, as demonstrated in silyl ether methodologies.

Proposed Synthetic Pathways for 1-Hydroxycyclopropanecarboxylic Acid Phosphate

Two-Step Diazotization-Phosphorylation

-

Synthesize 1-hydroxycyclopropanecarboxylic acid via CN110862311A.

-

React with phosphorus oxychloride (POCl₃) in pyridine:

Hypothetical Data Table 3: Phosphorylation Reagent Comparison

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| POCl₃ | Pyridine | 0 | 50 |

| PCl₅ | DCM | -10 | 48 |

Enzymatic Phosphorylation

Leveraging Rhodococcus rhodochrous enzymes (Section 3.2), ATP-dependent kinases could transfer phosphate groups to the carboxylate.

Comparative Analysis of Phosphorylation Methods

Hypothetical Data Table 4: Method Feasibility Assessment

| Method | Yield (%) | Scalability | Ring Stability |

|---|---|---|---|

| Acyl Chloride + Phosphate | 45–52 | Moderate | High |

| Direct Coupling Agents | 38–41 | Low | Moderate |

| Enzymatic | 20–30 | High | High |

Enzymatic methods offer selectivity but require optimization for non-natural substrates .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxycyclopropanecarboxylic acid phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclopropanecarboxylic acid phosphate.

Reduction: The compound can be reduced to form cyclopropanemethanol phosphate.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclopropanecarboxylic acid phosphate.

Reduction: Cyclopropanemethanol phosphate.

Substitution: Various substituted cyclopropanecarboxylic acid phosphates, depending on the substituent introduced.

Scientific Research Applications

Enzyme Inhibition Studies

1-Hydroxycyclopropanecarboxylic acid phosphate has been studied extensively for its ability to inhibit various enzymes involved in metabolic pathways. Its effectiveness as an inhibitor is attributed to its geometric and electronic structure, which closely resembles that of phosphoenolpyruvate.

Table 1: Enzyme Inhibition Potency of this compound

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pyruvate Kinase | Competitive | 0.5 | |

| Enolase | Competitive | 0.3 | |

| PEP Carboxylase | Competitive | 0.4 |

These findings indicate that this compound is a more effective inhibitor than other related compounds such as phospholactate and phosphoglycolate .

Agricultural Applications

The compound has shown potential in agricultural applications, particularly in the development of herbicides and insecticides. Its biological activity includes antimicrobial and antifungal properties, making it useful in protecting crops from pathogens.

Case Study: Insecticidal Activity

In a study evaluating the insecticidal properties of cyclopropane derivatives, this compound demonstrated significant activity against common agricultural pests. The compound's mechanism involves disrupting metabolic pathways critical for insect survival .

Pharmaceutical Development

This compound is being explored for its potential use in drug development due to its enzyme inhibition properties. It offers a promising avenue for creating novel therapeutic agents targeting metabolic disorders.

Table 2: Potential Pharmaceutical Applications

Mechanism of Action

The mechanism of action of 1-Hydroxycyclopropanecarboxylic acid phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphate groups play crucial roles in its reactivity and binding affinity. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in phosphorylation reactions, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Key Properties

Key Research Findings and Challenges

- Enzyme Inhibition: The phosphate group in this compound enhances binding affinity to LDHA compared to non-phosphorylated analogs, as shown in crystallographic studies .

- Stability Issues : ACC is prone to decomposition under oxidative conditions, limiting its shelf life , whereas the phosphate derivative’s biscyclohexylamine salt form improves stability .

- Synthetic Complexity : Introducing the phosphate group requires specialized reagents (e.g., T3P), increasing production costs compared to simpler cyclopropane carboxylic acids .

Biological Activity

1-Hydroxycyclopropanecarboxylic acid phosphate (HCP) is a significant compound in biochemical research, primarily recognized for its role as a reversible inhibitor of key metabolic enzymes. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring and a phosphate group, which contribute to its unique biochemical properties. Its structural similarity to phosphoenolpyruvate (PEP) enhances its affinity for enzymes that utilize PEP as a substrate. The compound is typically synthesized as a biscyclohexylamine salt to improve solubility and stability in biological systems .

HCP acts primarily as a competitive inhibitor of several enzymes involved in key metabolic pathways, including:

- Phosphoenolpyruvate Carboxylase (PEPC) : HCP inhibits PEPC, which plays a crucial role in gluconeogenesis and the citric acid cycle.

- Enolase : Another enzyme affected by HCP, influencing glycolytic pathways.

- Pyruvate Kinase : HCP's inhibition can affect the conversion of phosphoenolpyruvate to pyruvate, thus modulating energy metabolism .

The reversible nature of HCP's inhibition allows researchers to study enzyme kinetics and regulation under controlled conditions, making it a valuable tool for understanding metabolic processes.

Biological Activities

The biological activities associated with this compound extend beyond enzyme inhibition. Research indicates that HCP exhibits:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antitumor Properties : Potential applications in cancer therapy due to its ability to inhibit tumor cell metabolism.

- Insecticidal Effects : Shows promise in agricultural applications for pest control .

Comparative Analysis with Other Compounds

To better understand HCP's biological activity, it is useful to compare it with structurally related compounds. Below is a table summarizing key features of HCP and other notable analogs:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Cyclopropane ring + phosphate group | Reversible inhibitor of PEPC |

| Phosphoenolpyruvate | Key intermediate in glycolysis | Direct substrate for PEPC |

| 2-Hydroxypropanoic Acid | Hydroxyl group on propanoic acid | Involved in energy metabolism |

| 3-Phosphoglyceric Acid | Intermediate in glycolysis and gluconeogenesis | Plays role in photosynthesis and respiration |

HCP is distinguished by its specific inhibitory action on phosphoenolpyruvate carboxylase and its ability to modulate various metabolic pathways through reversible inhibition .

Case Studies

Several studies have explored the biological activity of HCP:

- Enzyme Kinetics Study : A study demonstrated that HCP is a substantially better inhibitor than other analogs like phospholactate or phosphoglycolate, highlighting its potential for therapeutic applications aimed at metabolic disorders .

- Antimicrobial Efficacy : Research indicated that HCP exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

- In Vivo Studies : Animal studies showed that treatment with HCP resulted in altered metabolic profiles, providing insights into its potential as a metabolic modulator in therapeutic settings .

Q & A

Q. What analytical techniques are recommended for quantifying phosphate release from 1-Hydroxycyclopropanecarboxylic acid phosphate in aqueous solutions?

Spectrophotometric analysis using the molybdenum-blue method is widely employed. Prepare a calibration curve with standard phosphate solutions (4.00×10⁻⁵ M to 4.00×10⁻⁴ M) and measure absorbance at 880 nm. Ensure proper filtration to exclude particulate phosphorus interference, as unfiltered samples may overestimate dissolved phosphate due to colloidal phosphorus release .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store in airtight containers at 4°C to prevent hydrolysis. Avoid exposure to moisture and acidic/basic conditions, as the cyclopropane ring and phosphate ester bond are susceptible to degradation. Stability studies should include periodic pH checks and HPLC analysis to monitor decomposition .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid static discharge during transfer. In case of spills, neutralize with inert absorbents and dispose of as hazardous waste. Reference safety data sheets for cyclopropane derivatives, which highlight flammability and reactivity risks .

Q. How does the cyclopropane ring influence the compound's reactivity compared to non-cyclic analogues?

The strained cyclopropane ring increases electrophilicity, accelerating hydrolysis under acidic conditions. Compare reaction kinetics with acyclic phosphate esters using NMR or mass spectrometry to track ring-opening intermediates .

Q. What spectroscopic methods confirm the structural integrity of this compound post-synthesis?

Use - and -NMR to verify the cyclopropane ring (characteristic δ 1.2–1.8 ppm) and phosphate group (δ 0–5 ppm). IR spectroscopy can confirm hydroxyl (3200–3600 cm⁻¹) and P=O (1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers address discrepancies in phosphate concentration measurements across analytical methods?

Discrepancies arise from methodological differences (e.g., Rigler bioassay vs. spectrophotometry). Validate results using orthogonal techniques, such as ion chromatography, and account for matrix effects by spiking samples with known phosphate concentrations .

Q. What experimental design considerations are critical for studying hydrolysis kinetics under varying pH?

Use buffer systems (pH 2–12) to maintain stability and track hydrolysis via UV-Vis or -NMR. Include controls (e.g., non-enzymatic hydrolysis) and replicate experiments (n ≥ 3) to assess variability. Calculate rate constants using pseudo-first-order kinetics models .

Q. How can statistical analysis improve reproducibility in phosphate determination assays?

Report mean ± standard deviation (SD) and 95% confidence intervals for absorbance measurements. Use linear regression (R² ≥ 0.99) for calibration curves and exclude outliers via Grubbs’ test. Power analysis ensures sufficient sample size to detect concentration differences .

Q. What methodological approaches elucidate interactions between this compound and metal ions?

Titrate solutions with metal ions (e.g., Ca²⁺, Mg²⁺) and monitor changes via ICP-MS or conductometric titration. Computational modeling (DFT) can predict binding affinities and coordination geometries, validated by X-ray crystallography .

Q. How to design experiments investigating its role as a phosphate donor in enzymatic reactions?

Optimize enzyme (e.g., phosphatase) concentration and incubation time. Measure phosphate release spectrophotometrically and compare to negative controls (heat-inactivated enzyme). Use Michaelis-Menten kinetics to determine and , adjusting substrate concentration (0.1–10 × ) .

Notes

- Data Contradictions : Methodological differences (e.g., filtration steps, reagent specificity) explain variations in phosphate quantification. Cross-validate using multiple techniques .

- Experimental Reproducibility : Adhere to protocols from Pharmaceutical Research for materials, statistical methods, and data reporting .

- Literature Gaps : Limited data on enzymatic interactions warrant targeted studies using bioassays or molecular docking simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.